Angelmarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Angelmarin is a naturally occurring coumarin compound isolated from the plant Angelica pubescens. It has garnered significant attention due to its potent anti-cancer properties, particularly its ability to eliminate the tolerance of cancer cells to nutrient starvation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of Angelmarin has been achieved through an efficient 8-step enantioselective process starting from commercially available umbelliferone . Key reactions in this synthesis include olefin cross-metathesis and a Shi epoxidation-cyclization sequence . Another method involves the synthesis from columbianetin via zinc oxide-mediated esterification and a Wittig reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of commercially available starting materials and efficient reaction sequences suggests potential for industrial application.

Análisis De Reacciones Químicas

Types of Reactions

Angelmarin undergoes several types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Olefin Cross-Metathesis: Utilizes catalysts such as Grubbs’ catalyst.

Shi Epoxidation: Employs a chiral ketone catalyst and an oxidant like oxone.

Wittig Reaction: Involves phosphonium ylides and aldehydes or ketones.

Major Products

The major products formed from these reactions include various intermediates leading to the final this compound compound, such as epoxides and cyclized products .

Aplicaciones Científicas De Investigación

Angelmarin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying coumarin derivatives and their synthesis.

Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.

Mecanismo De Acción

Angelmarin exerts its effects by targeting the metabolic adaptation of cancer cells to nutrient deprivation. It shows 100% preferential cytotoxicity against human pancreatic carcinoma cell line PANC-1 at very low concentrations in nutrient-deprived conditions . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that allow cancer cells to survive under starvation conditions .

Comparación Con Compuestos Similares

Similar Compounds

Kigamicin D: Another natural product with anti-austerity activity.

Arctigenin: Exhibits similar preferential cytotoxicity towards nutrient-deprived cancer cells.

Uniqueness

Angelmarin stands out due to its high potency and selectivity towards nutrient-deprived cancer cells, making it a promising candidate for anti-cancer therapy. Its unique mechanism of action and the ability to be synthesized efficiently further highlight its potential in scientific research and therapeutic applications .

Propiedades

Fórmula molecular |

C23H20O6 |

|---|---|

Peso molecular |

392.4 g/mol |

Nombre IUPAC |

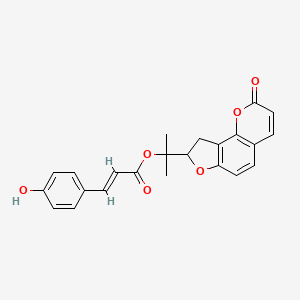

2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+ |

Clave InChI |

YPULLITUOWRRPG-VZUCSPMQSA-N |

SMILES isomérico |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |

SMILES canónico |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.